2-Chloro-6-methoxyquinoline-5-sulfonamide
Description
Overview of Quinoline (B57606) and Sulfonamide Pharmacophores in Chemical Biology
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. mdpi.comnih.gov Its rigid structure and ability to be functionalized at various positions have made it a privileged core in a multitude of approved drugs. mdpi.comchemicalbook.com Quinoline derivatives have demonstrated a vast array of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. chemicalbook.comresearchgate.net The mechanism of action for these compounds is often tied to their ability to intercalate with DNA, inhibit key enzymes, or interact with specific cellular receptors. chemicalbook.com
Similarly, the sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore that has been integral to the development of modern medicine since the discovery of sulfa drugs. nih.gov Sulfonamides are found in a wide range of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and hypoglycemic drugs. mdpi.comorgsyn.org Their therapeutic effects are often attributed to their ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate (B1496061) synthase in bacteria, or to interact with other enzymes like carbonic anhydrases. google.com The hydrogen-bonding capabilities and stable nature of the sulfonamide group make it a valuable component in drug design. mdpi.com
Emergence of Quinoline-Sulfonamide Hybrids in Drug Discovery Research
The strategic hybridization of the quinoline and sulfonamide moieties has given rise to a class of compounds with enhanced and sometimes novel biological activities. nih.govnih.gov This approach aims to combine the distinct therapeutic advantages of each pharmacophore into a single molecule, potentially leading to dual-acting agents or compounds with improved efficacy and selectivity. mdpi.comnih.gov Research into quinoline-sulfonamide hybrids has uncovered promising candidates for various therapeutic areas. For instance, certain derivatives have been investigated as potent inhibitors of carbonic anhydrase isoforms associated with cancer, such as hCA IX. nih.govresearchgate.net Others have shown significant potential as antibacterial agents, with some studies focusing on their ability to combat resistant bacterial strains. nih.govnih.gov The versatility of this hybrid scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological profiles for specific therapeutic targets.
The synthesis of these hybrids typically involves the reaction of a quinoline sulfonyl chloride with an appropriate amine or the coupling of an aminoquinoline with a sulfonyl chloride. nih.gov The modular nature of these synthetic routes allows for the generation of diverse libraries of compounds for biological screening.
Research Significance of 2-Chloro-6-methoxyquinoline-5-sulfonamide as a Molecular Entity
Currently, there is a notable absence of dedicated research on this compound in the publicly available scientific literature. This suggests that it is a novel or underexplored molecular entity. However, its structural features, which combine the key elements of a substituted quinoline and a primary sulfonamide, point towards a significant potential for biological activity.
The 2-chloro substitution on the quinoline ring is a common feature in many biologically active molecules and can influence the compound's reactivity and binding interactions. The 6-methoxy group can modulate the electronic properties and metabolic stability of the quinoline core. The sulfonamide group at the 5-position is a known zinc-binding group and can interact with various metalloenzymes.
Given the established activities of related quinoline-5-sulfonamides, it is plausible to hypothesize that this compound could exhibit a range of biological effects. For instance, studies on other quinoline-5-sulfonamides have revealed anticancer and antibacterial properties. nih.gov
A plausible synthetic route to this compound would likely involve the chlorosulfonation of 2-chloro-6-methoxyquinoline (B88731) to yield 2-chloro-6-methoxyquinoline-5-sulfonyl chloride, followed by amination with ammonia (B1221849) or a protected ammonia equivalent. The precursor, 2-chloro-6-methoxyquinoline, can be synthesized from N-(4-anisyl)acetamide through a Vilsmeier-Haack reaction.
The lack of existing data for this compound underscores the vast, unexplored chemical space that remains within the quinoline-sulfonamide hybrid class. Further investigation into its synthesis and biological evaluation is warranted to determine its potential as a new therapeutic agent or a valuable research tool.
Detailed Research Findings
While specific data for this compound is not available, the following tables present findings for structurally related quinoline-sulfonamide derivatives to illustrate the potential biological activities of this class of compounds.
Table 1: Anticancer Activity of Selected Quinoline-Based Sulfonamides This table presents data for compounds structurally related to this compound to showcase the potential activity of this chemical class. Data for the subject compound is not available.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic melanoma) | 12.3 ± 1.1 | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast adenocarcinoma) | 15.4 ± 1.3 | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung adenocarcinoma) | 18.7 ± 1.5 | nih.gov |
| QBS 13b (a 4-anilinoquinoline-based sulfonamide) | hCA IX inhibition (Kᵢ) | 0.0055 | nih.gov |
| QBS 11c (a 4-anilinoquinoline-based sulfonamide) | hCA IX inhibition (Kᵢ) | 0.0084 | nih.gov |
Table 2: Antibacterial Activity of Selected Quinoline-Sulfonamide Hybrids This table presents data for compounds structurally related to this compound to showcase the potential activity of this chemical class. Data for the subject compound is not available.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| QS-3 (a quinoline-sulfonamide hybrid) | P. aeruginosa | 64 | nih.gov |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | S. aureus | 0.1904 | nih.gov |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | E. coli | 6.09 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNVLIHIKSPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Design and Methodologies for 2 Chloro 6 Methoxyquinoline 5 Sulfonamide and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Quinoline (B57606) Sulfonamide Scaffold
A retrosynthetic analysis of 2-chloro-6-methoxyquinoline-5-sulfonamide provides a logical roadmap for its synthesis. The primary disconnections are identified at the sulfonamide linkage and within the quinoline ring itself.
The most logical initial disconnection is at the sulfonamide C-S bond. This simplifies the target molecule into two key fragments: the 2-chloro-6-methoxyquinoline (B88731) core and a generic sulfonamide source. This disconnection is based on the common and reliable method of forming sulfonamides through the reaction of a sulfonyl chloride with an amine.
Further disconnection of the 2-chloro-6-methoxyquinoline intermediate focuses on the formation of the quinoline ring. Classic quinoline syntheses offer several strategic bond cleavages. Common approaches involve disconnecting the C-N and C-C bonds of the pyridine (B92270) ring portion of the quinoline system. This leads back to simpler, often commercially available, aniline (B41778) and carbonyl-containing precursors. For instance, a disconnection following the logic of the Combes synthesis would lead to a substituted aniline and a β-diketone. Alternatively, a Gould-Jacobs approach would suggest a substituted aniline and a malonic ester derivative as starting materials. A particularly effective strategy for this specific substitution pattern involves a Vilsmeier-Haack type cyclization, which would disconnect the quinoline ring to an appropriately substituted acetanilide.
This analytical approach allows for the systematic planning of the synthesis, starting from simple precursors and building complexity in a controlled manner.
Synthesis of Key Precursors: 2-Chloro-6-methoxyquinoline Ring System
Several named reactions are instrumental in the formation of the quinoline core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of a 6-methoxyquinoline (B18371) derivative, p-anisidine (B42471) would be the aniline component. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the quinoline ring. The regioselectivity of the Combes synthesis can be influenced by both steric and electronic effects of the substituents on the aniline and the diketone. wikiwand.comwikipedia.org
Gould-Jacobs Reaction : This reaction provides a route to 4-hydroxyquinolines, which can be further functionalized. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgwikiwand.com The resulting 4-hydroxy-3-carboethoxyquinoline can then be hydrolyzed, decarboxylated, and subsequently chlorinated to introduce the desired substituents. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org
Vilsmeier-Haack Reaction : A highly effective method for the synthesis of 2-chloroquinoline (B121035) derivatives involves the Vilsmeier-Haack reaction. wikipedia.orgyoutube.comorganic-chemistry.org For the target precursor, this reaction can be performed on N-(4-methoxyphenyl)acetamide. The reaction with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) leads to the formation of 2-chloro-6-methoxyquinoline-3-carbaldehyde. ijsr.netresearchgate.net This intermediate can then be further manipulated if necessary, or the reaction conditions can be controlled to favor the formation of the desired 2-chloro-6-methoxyquinoline.
The following table summarizes these key cyclization reactions for quinoline core formation:
| Reaction Name | Starting Materials | Key Intermediates/Products | Reference(s) |
| Combes Synthesis | Substituted Aniline (e.g., p-anisidine), β-Diketone | Schiff Base, Substituted Quinoline | wikiwand.comwikipedia.org |
| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate, 4-Hydroxyquinoline derivative | wikipedia.orgwikiwand.com |
| Vilsmeier-Haack Reaction | Substituted Acetanilide (e.g., N-(4-methoxyphenyl)acetamide), POCl₃/DMF | Chloroiminium ion (Vilsmeier reagent), 2-Chloroquinoline derivative | wikipedia.orgijsr.netresearchgate.net |
The methoxy (B1213986) group at the 6-position is typically introduced by starting with a precursor already containing this functionality, such as p-anisidine or N-(4-methoxyphenyl)acetamide. This approach ensures the correct positioning of the methoxy group on the benzene (B151609) ring portion of the quinoline.
The introduction of the chlorine atom at the 2-position is often achieved by the chlorination of a corresponding quinolin-2-one precursor. The quinolin-2-one can be synthesized through various methods, including the Knorr synthesis. The hydroxyl group of the quinolin-2-one tautomer can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). Alternatively, as seen in the Vilsmeier-Haack approach, the 2-chloro substituent can be directly incorporated during the cyclization process. ijsr.netresearchgate.net
Sulfonation Reactions for 5-Sulfonamide Moiety Introduction
With the 2-chloro-6-methoxyquinoline core in hand, the next step is the introduction of the sulfonamide group at the 5-position. This is typically a two-step process involving the formation of a sulfonyl chloride, followed by amidation.
The regioselective introduction of a sulfonic acid or sulfonyl chloride group onto the quinoline ring is a key step. Chlorosulfonic acid (ClSO₃H) is a powerful and commonly used reagent for this purpose. nih.govpageplace.de The reaction of 2-chloro-6-methoxyquinoline with chlorosulfonic acid, typically at controlled temperatures, leads to the formation of the corresponding quinoline-5-sulfonyl chloride. The directing effects of the existing substituents on the quinoline ring guide the sulfonation to the desired position.
The reaction conditions for the synthesis of a quinoline-5-sulfonyl chloride are outlined below:
| Reactant | Reagent | Conditions | Product | Reference(s) |
| 8-Hydroxyquinoline | Chlorosulfonic acid | Room temperature, 24 h | 8-Hydroxyquinoline-5-sulfonyl chloride | nih.gov |
| 5-Aminoisoquinoline | NaNO₂, HCl, then SO₂, CuCl₂ | Diazotization followed by sulfonyl chloridation | Isoquinoline-5-sulfonyl chloride | google.com |
While the above examples illustrate the general approach, the specific conditions for the sulfonation of 2-chloro-6-methoxyquinoline would need to be optimized to achieve high regioselectivity and yield for the 5-sulfonyl chloride derivative.
The final step in the synthesis is the conversion of the 2-chloro-6-methoxyquinoline-5-sulfonyl chloride to the desired sulfonamide. This is achieved through an amidation reaction with a suitable source of ammonia (B1221849) or an amine. Typically, the sulfonyl chloride is reacted with aqueous or alcoholic ammonia, or with an amine in the presence of a base to neutralize the HCl byproduct. nih.gov
The general reaction for the formation of the sulfonamide is as follows:
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride + 2 NH₃ → this compound + NH₄Cl
The reaction conditions are generally mild, and the sulfonamide product can often be isolated in high yield. The use of a suitable solvent and control of the reaction temperature are important for achieving a clean conversion.
Synthetic Routes for Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is a key area of research, enabling the exploration of structure-activity relationships. Methodologies have been developed to introduce a wide range of functional groups at various positions of the molecule.
Diversification at the Sulfonamide Nitrogen
A primary strategy for creating analogues of this compound involves the modification of the sulfonamide group. This is typically achieved by reacting the parent sulfonyl chloride, 2-chloro-6-methoxyquinoline-5-sulfonyl chloride, with a diverse array of primary and secondary amines. This reaction, a nucleophilic substitution at the sulfonyl group, allows for the introduction of a wide variety of substituents at the nitrogen atom.
The general synthetic approach involves dissolving or suspending 2-chloro-6-methoxyquinoline-5-sulfonyl chloride in a suitable anhydrous solvent, such as acetonitrile (B52724) or dichloromethane. nih.gov An appropriate amine, often in excess, is then added to the reaction mixture, which may also contain a base like triethylamine (B128534) or pyridine to act as a hydrogen chloride scavenger. nih.govmdpi.com The reaction is typically stirred at room temperature for several hours until completion. The resulting N-substituted this compound derivatives can then be isolated and purified using standard techniques like extraction and chromatography. This method has been successfully employed to synthesize a broad spectrum of sulfonamide derivatives with varying alkyl, aryl, and heterocyclic moieties attached to the sulfonamide nitrogen.
A variety of amines can be utilized in this synthetic scheme, leading to a diverse library of compounds. The table below illustrates some examples of amines that can be used for the diversification of the sulfonamide nitrogen.
| Amine | Resulting Substituent on Sulfonamide Nitrogen |
| Propargylamine | -NH-CH2-C≡CH |
| Aniline | -NH-Ph |
| Morpholine | -N(CH2CH2)2O |
| Piperidine | -N(CH2)5 |
| Benzylamine | -NH-CH2-Ph |
This diversification allows for the fine-tuning of the physicochemical properties of the final compounds.
Exploration of Substitutions on the Quinoline Nucleus
Modifications to the quinoline core of this compound offer another avenue for creating structural diversity. The functionalization of the quinoline ring can be achieved through various synthetic transformations, although this can be more challenging than modifying the sulfonamide group. iipseries.org
One potential approach involves the use of classic quinoline synthesis methods, such as the Skraup, Combes, or Friedländer synthesis, starting with appropriately substituted anilines or other precursors. iipseries.org For instance, a substituted p-anisidine could be used in a Skraup-type reaction to introduce substituents on the benzene portion of the quinoline ring. However, achieving the desired substitution pattern, including the chloro and methoxy groups at positions 2 and 6, respectively, alongside the sulfonamide at position 5, requires careful planning of the synthetic route.
Another strategy involves the direct functionalization of the pre-formed 2-chloro-6-methoxyquinoline scaffold. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents on the quinoline ring, although the directing effects of the existing chloro, methoxy, and sulfonyl chloride groups would need to be carefully considered. For example, nitration or halogenation could introduce new functional groups that could be further modified. nih.gov However, the reactivity of the quinoline nucleus is complex, and achieving regioselectivity can be a significant challenge.
The table below summarizes some potential substitution reactions on the quinoline nucleus.
| Reaction | Reagents | Potential Substitution |
| Nitration | HNO3/H2SO4 | -NO2 |
| Halogenation | Br2/FeBr3 | -Br |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | -COR |
It is important to note that the specific conditions and outcomes of these reactions on the this compound scaffold would require experimental investigation.
Hybrid Molecule Synthesis through Click Chemistry or Coupling Reactions
The synthesis of hybrid molecules that incorporate the this compound moiety with other pharmacophores is a modern approach to drug discovery. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose. nih.gov
This strategy typically involves the synthesis of an alkyne- or azide-functionalized derivative of this compound. For example, reacting 2-chloro-6-methoxyquinoline-5-sulfonyl chloride with an amine containing a terminal alkyne, such as propargylamine, would yield an N-propargyl-2-chloro-6-methoxyquinoline-5-sulfonamide. nih.gov This alkyne-containing molecule can then be "clicked" with a variety of azide-containing molecules in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to form a stable 1,2,3-triazole linker. nih.gov
This methodology allows for the modular assembly of complex hybrid molecules with high efficiency and selectivity. A wide range of molecules can be appended to the quinoline sulfonamide core, including other heterocyclic systems, natural products, or targeting ligands.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could also be employed to create hybrid molecules. For this, a halogenated derivative of this compound would be required, which could then be coupled with a suitable boronic acid or alkene partner.
Optimization of Reaction Yields and Selectivity
The optimization of reaction conditions is a critical aspect of the synthetic methodologies for this compound and its analogues. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts, thus ensuring an efficient and cost-effective synthesis.
Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and reagents. For the synthesis of N-substituted sulfonamides, for example, the choice of base can significantly impact the reaction yield. While triethylamine is commonly used, other organic or inorganic bases may be more effective depending on the specific amine being used. mdpi.com
The following table provides a general overview of parameters that can be optimized for the synthesis of sulfonamide derivatives.
| Parameter | Conditions to be Optimized | Potential Impact |
| Solvent | Polarity, aprotic vs. protic | Reaction rate, solubility of reactants |
| Temperature | -20°C to reflux | Reaction rate, selectivity, stability of reactants and products |
| Base | Organic (e.g., triethylamine, pyridine) or inorganic (e.g., K2CO3) | Efficiency of HCl scavenging, prevention of side reactions |
| Reaction Time | Minutes to days | Conversion of starting materials, prevention of product degradation |
| Stoichiometry | Molar ratios of reactants and reagents | Maximizing conversion of the limiting reagent |
By systematically varying these parameters, it is possible to identify the optimal conditions for the synthesis of this compound and its analogues with high yield and purity. semanticscholar.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For 2-Chloro-6-methoxyquinoline-5-sulfonamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the methoxy (B1213986) group, and the protons of the sulfonamide group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific position in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
Note: Specific experimental data for this compound is not publicly available. The table is a template for the expected data.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Note: Specific experimental data for this compound is not publicly available. The table is a template for the expected data.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the quinoline ring system.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Data not available | Data not available | N-H stretch (sulfonamide) |
| Data not available | Data not available | C-H stretch (aromatic) |
| Data not available | Data not available | C=C and C=N stretch (quinoline ring) |
| Data not available | Data not available | S=O stretch (sulfonamide) |
| Data not available | Data not available | C-O stretch (methoxy) |
Note: Specific experimental data for this compound is not publicly available. The table is a template for the expected data.
High-Resolution Mass Spectrometry (HR-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, HR-MS would confirm the molecular formula, C₁₀H₉ClN₂O₃S. The measured mass-to-charge ratio (m/z) would be compared to the calculated value, with a very small mass error providing strong evidence for the proposed formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is primarily used to assess the purity of the compound. A pure sample of this compound would ideally show a single peak in the chromatogram, with the corresponding mass spectrum confirming the identity of the compound.
Table 4: Predicted HR-MS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|
Note: Specific experimental data for this compound is not publicly available. The table is a template for the expected data.
Elemental Microanalysis for Stoichiometric Confirmation
Elemental microanalysis provides a direct measurement of the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values serves as a fundamental confirmation of the compound's stoichiometry and purity.
Table 5: Predicted Elemental Analysis Data for this compound (C₁₀H₉ClN₂O₃S)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | Data not available | Data not available |
| Hydrogen (H) | Data not available | Data not available |
| Nitrogen (N) | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table is a template for the expected data.
Chromatographic Purification and Purity Verification Methods
The isolation and purity assessment of "this compound" relies on various chromatographic techniques. These methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The choice of technique and specific conditions are dictated by the polarity and other physicochemical properties of the compound and its contaminants.
Column Chromatography
Column chromatography is a fundamental purification technique employed in the synthesis of quinoline-based sulfonamides. This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase that flows through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
In the purification of compounds structurally related to "this compound," column chromatography on silica gel has been effectively used. google.com For instance, the purification of 2-chloro-5-sulfamoylbenzoic acids, which share the chloro and sulfamoyl functional groups, has been achieved using a silica gel column with an eluent system of benzene (B151609) and 5% acetic acid. google.com This indicates that a similar solvent system, possibly with adjustments to the polarity by varying the ratio of a non-polar solvent like benzene or hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) or acetic acid, could be suitable for the purification of "this compound." The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired pure compound.
Table 1: Representative Column Chromatography Parameters for Related Sulfonamide Compounds
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel | google.com |
| Mobile Phase (Eluent) | Benzene with 5% Acetic Acid | google.com |
| Application | Purification of 2-chloro-5-sulfamoylbenzoic acids | google.com |
Note: This data is for structurally similar compounds and serves as a starting point for developing a method for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both the purification and purity assessment of sulfonamides due to its high resolution and sensitivity. nanobioletters.comnih.gov It can be used to determine the purity of a sample by separating the main compound from any impurities, with the area of each peak in the chromatogram being proportional to the concentration of the corresponding substance.
For sulfonamides, reversed-phase HPLC is a commonly employed method. nih.gov In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. For example, a method for analyzing 2-Chloro-6-methoxyquinoline (B88731) on a Newcrom R1 column (a type of reversed-phase column) utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification. The development and validation of HPLC methods for sulfonamides often involve assessing parameters like linearity, accuracy, precision, selectivity, and robustness to ensure reliable and reproducible results. nanobioletters.com
Table 2: Illustrative HPLC Conditions for Quinoline and Sulfonamide Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC | nih.govsielc.com |
| Stationary Phase | Newcrom R1 (C18-like) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Application | Analysis of 2-Chloro-6-methoxyquinoline | sielc.com |
Note: Specific conditions for this compound would require method development and validation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. analyticaltoxicology.comchemistryhall.com In the context of "this compound" synthesis, TLC would be invaluable for tracking the conversion of starting materials to the final product.
A TLC plate is coated with a thin layer of a stationary phase, most commonly silica gel. chemistryhall.com A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com This results in the separation of the components into distinct spots. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. chemistryhall.com Various solvent systems can be employed, and the separated spots can be visualized under UV light or by using specific staining agents. usda.gov For sulfonamides, various TLC methods have been developed for their separation and identification. nih.gov
Table 3: General Parameters for Thin-Layer Chromatography of Sulfonamides
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel | chemistryhall.comusda.gov |
| Application | Reaction monitoring, purity assessment, identification | analyticaltoxicology.comchemistryhall.com |
| Visualization | UV Light, Staining Reagents (e.g., Fluorescamine) | usda.gov |
Note: The optimal mobile phase for this compound would need to be determined experimentally to achieve good separation.
Mechanistic Understanding of Chemical Reactivity and Transformations
Investigation of Reaction Pathways for Sulfonamide Formation
The synthesis of quinoline-sulfonamides, including 2-Chloro-6-methoxyquinoline-5-sulfonamide, typically follows a multi-step pathway that culminates in the formation of the sulfonamide bond. The general and most common route involves the reaction of a sulfonyl chloride derivative with an appropriate amine. nih.govresearchgate.net
The key steps in the formation pathway are:
Chlorosulfonation of the Quinoline (B57606) Core: The process generally begins with the sulfonation of the precursor, 2-chloro-6-methoxyquinoline (B88731). This is achieved by treating the quinoline with a strong sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group (-SO₂Cl) onto the quinoline ring. nih.gov The position of sulfonation is directed by the existing substituents on the ring.
Formation of the Sulfonamide: The resulting 2-chloro-6-methoxyquinoline-5-sulfonyl chloride is then reacted with an amine, in this case, ammonia (B1221849) or an ammonia equivalent, to form the sulfonamide. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov The reaction is typically carried out in an anhydrous solvent, and a base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netnih.gov
| Reaction Step | Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Chlorosulfonation | Quinoline precursor, Chlorosulfonic Acid (ClSO₃H) | Ice bath (0°C), dropwise addition | Introduction of the sulfonyl chloride group |
| Sulfonamide Formation | Quinoline sulfonyl chloride, Amine (e.g., NH₃) | Anhydrous acetonitrile (B52724) or similar solvent, room temperature | Formation of the sulfonamide bond via nucleophilic substitution |
| Byproduct Neutralization | Triethylamine, Pyridine | Added to the reaction mixture | Acts as an HCl scavenger to drive the reaction forward |
Reactivity of the Quinoline Core with Specific Electrophiles and Nucleophiles
The quinoline ring system is an aromatic heterocycle, and its reactivity is a hybrid of its constituent benzene (B151609) and pyridine rings. The presence of the nitrogen atom makes the pyridine ring electron-deficient compared to the benzene ring.
Electrophilic Substitution: Electrophilic aromatic substitution (EAS) is a fundamental reaction for quinolines. The benzene ring (carbocyclic part) is more susceptible to electrophilic attack than the electron-deficient pyridine ring (heterocyclic part). Therefore, electrophiles preferentially attack positions 5, 7, and 8. libretexts.org However, the reactivity is heavily modulated by the existing substituents. In acidic media, the quinoline nitrogen can become protonated, forming a quinolinium ion. scirp.org This further deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Positions 2 and 4 of the quinoline core are particularly electrophilic. sydney.edu.aumhmedical.commasterorganicchemistry.comyoutube.com The presence of a good leaving group, such as the chlorine atom at the C2 position in this compound, makes this site a prime target for nucleophilic aromatic substitution (SₙAr). libretexts.org Aryl halides with electron-withdrawing groups are activated towards this type of reaction. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Strong nucleophiles like alkoxides, amides, or thiolates can displace the chloride ion at the C2 position. nih.gov
Role of Substituents (e.g., Chlorine, Methoxy (B1213986), Sulfonamide) on Reactivity and Regioselectivity
Methoxy Group (-OCH₃) at C6: The methoxy group is a powerful activating group for electrophilic aromatic substitution due to its strong +R (resonance) effect, which donates electron density to the ring. It is also an ortho-, para-director. libretexts.org Being at position 6, it strongly activates the C5 and C7 positions for electrophilic attack. This activating influence competes with the deactivating effects of the other groups. nih.gov
Chlorine Atom (-Cl) at C2: The chlorine atom is a deactivating group for electrophilic substitution because its -I (inductive) effect withdraws electron density from the ring, making it less nucleophilic. libretexts.org However, through its +R effect (lone pair donation), it directs incoming electrophiles to the ortho and para positions. libretexts.org More importantly, as a halogen, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions, making the C2 position highly reactive towards nucleophiles. libretexts.orgmdpi.com
Sulfonamide Group (-SO₂NH₂) at C5: The sulfonamide group is a strong electron-withdrawing group due to both -I and -R effects. This makes it a powerful deactivating group for electrophilic substitution and a meta-director. lumenlearning.comlibretexts.org Its presence at C5 strongly deactivates the benzene portion of the quinoline ring, directing any potential electrophilic attack to the C7 position. Conversely, its strong electron-withdrawing nature helps to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution, thereby activating the ring for such reactions. libretexts.org
| Substituent | Position | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |
|---|---|---|---|---|
| -Cl | C2 | -I, +R (weak) | Deactivating, ortho, para-directing | Activates C2 position (as leaving group) |
| -OCH₃ | C6 | -I, +R (strong) | Activating, ortho, para-directing (to C5, C7) | Minimal direct effect |
| -SO₂NH₂ | C5 | -I, -R | Strongly deactivating, meta-directing (to C7) | Activating (stabilizes intermediate) |
Stability and Degradation Pathways of the Compound under Various Conditions
The stability of this compound is influenced by environmental factors such as pH, light, and temperature, as well as by biological systems.
Chemical Stability: The compound is generally stable under neutral conditions. However, the functional groups present suggest potential degradation pathways under more extreme conditions.
Hydrolysis: The sulfonamide linkage can undergo hydrolysis to the corresponding sulfonic acid and amine under strong acidic or basic conditions, although it is typically more stable than amide or ester bonds. The C-Cl bond at the C2 position is also susceptible to hydrolysis, particularly at elevated temperatures or extreme pH, which would replace the chlorine with a hydroxyl group, forming the corresponding 2-quinolinone derivative.
Photodegradation: Aromatic and heterocyclic compounds, particularly those containing halogens, can be susceptible to degradation upon exposure to UV light. This can involve cleavage of the C-Cl bond or degradation of the aromatic ring system.
Biodegradation: Quinoline and its derivatives are known to be biodegradable by various microorganisms. nih.govmdpi.com Several bacterial strains, particularly from the Pseudomonas genus, can utilize quinoline as a source of carbon and nitrogen. nih.govresearchgate.net The typical microbial degradation pathway for quinoline initiates with hydroxylation of the ring, often at the C2 position, to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2(1H)-quinolinone. researchgate.net This is followed by further oxidation and ring cleavage. The substituents on this compound would likely influence the rate and specific pathway of biodegradation.
Structure Activity Relationship Sar and Structure Target Relationship Str Derivation
Elucidation of Essential Structural Elements for Desired Biological Effects
The fundamental structure for the biological activity of quinoline-sulfonamide derivatives resides in the combination of the quinoline (B57606) nucleus and the sulfonamide moiety. rsc.orgresearchgate.net These two components are considered privileged pharmacophores in medicinal chemistry due to their wide range of pharmacological activities. mdpi.commdpi.com
The quinoline ring, a bicyclic aromatic heterocycle, is a crucial element found in numerous natural compounds and synthetic drugs. rsc.org Its planar structure allows for significant π-π stacking and hydrophobic interactions within the active sites of target proteins. rsc.org For instance, the quinoline ring has been observed to form π-π interactions with amino acid residues like TYR 341 in cholinesterases and TRP 388 in monoamine oxidase (MAO). rsc.org
The sulfonamide group (-SO₂NH₂) is another critical structural feature. It is a key functional group in a wide array of therapeutic agents. openaccesspub.org The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in enzyme active sites, such as TYR133 and GLU202. rsc.org This hydrogen bonding capability is vital for the stability of the ligand-enzyme complex. rsc.org Furthermore, the sulfonamide moiety is a well-established zinc-binding group, which is essential for the inhibition of metalloenzymes like carbonic anhydrases. mdpi.com The primary sulfonamide functionality is known to bind to the zinc(II) ion in the active site of these enzymes. mdpi.com
Together, the quinoline scaffold provides a structural anchor for positioning the molecule within a binding pocket, while the sulfonamide group often engages in key polar and binding interactions that are essential for biological activity. nih.govresearchgate.net
Positional and Electronic Effects of Substituents on Quinoline-Sulfonamide Biological Activity
The biological activity of the quinoline-sulfonamide scaffold is highly sensitive to the nature, position, and electronic properties of its substituents. rsc.orgmdpi.com The introduction of either electron-donating groups (EDG) or electron-withdrawing groups (EWG) can significantly influence the compound's inhibitory potential. rsc.orgmdpi.com
The position of these substituents (ortho, meta, or para) on the aromatic rings is a critical determinant of activity. rsc.orgnih.gov Shifting a primary sulfonamide group from an ortho to a meta or para position can dramatically alter the inhibitory activity against different isoforms of enzymes like carbonic anhydrase (CA). nih.gov For instance, in one study, moving the sulfamoyl group to the para-position was found to be more beneficial for hCA IX inhibitory activity compared to ortho- or meta-substitutions. nih.gov
Influence of Halogen Substituents on Activity Modulation
Halogen substituents, particularly chlorine, play a significant role in modulating the biological activity of quinoline-sulfonamides. The position of the halogen is crucial; for example, chloro substitution at the meta-position on a phenyl ring attached to the sulfonamide has been identified as the most active substitution for inhibiting certain target enzymes. rsc.org In contrast, di-chloro substitution at ortho- and para-positions can lead to lower inhibition potential. rsc.org
The presence of a 6-chloro group on the quinoline ring is known to enhance affinity for certain receptors. mdpi.com The size and electronegativity of the halogen atom are also important factors. In some series of compounds, antibacterial activity has been observed to increase in an ascending order from fluorine to iodine, suggesting that the size of the halogen may be more influential than its electronic properties in these cases. researchgate.net The chlorine atom can participate in interactions such as alkyl interactions with amino acid residues like ILE335 and PHE352 in the active site of MAO-A. rsc.org
Impact of Methoxy (B1213986) Group on Pharmacological Profile
The methoxy group (-OCH₃), an electron-donating group, has a variable impact on the pharmacological profile of quinoline-sulfonamides, with its effect being highly dependent on its position and the specific biological target. rsc.orgmdpi.com In some instances, the presence of a methoxy group can decrease biological activity. For example, one study on quinoxaline (B1680401) sulfonamides found that a methoxy group on the phenyl ring led to the least antibacterial activity compared to other substituents. mdpi.com
However, in other contexts, a methoxy group can be beneficial. A study on quinoline-sulfonamide derivatives as EGFR inhibitors found that a compound with a methoxy group on the benzenesulfonamide (B165840) tail exhibited potent inhibitory activity, comparable to the standard drug Erlotinib. nih.gov The introduction of a methoxy group can also influence the potency of enzyme inhibition; a meta-substitution of a methoxy group was found to be more potent than a di-substitution in one series of compounds targeting MAO. rsc.org In a series of 7-methoxyquinoline (B23528) derivatives, specific substitutions led to potent antimicrobial and antibiofilm activity. mdpi.com
Correlation of Sulfonamide Substituent Variation with Target Binding and Functional Outcomes
Variations in the substituents attached to the sulfonamide nitrogen (R in -SO₂NHR) have a profound effect on target binding and the resulting functional outcomes. The nature of this substituent can dictate the potency and selectivity of inhibition across different enzyme families.
For inhibitors of monoamine oxidases (MAOs) and cholinesterases (AChE and BChE), the substituents on the benzyl (B1604629) group attached to the sulfonamide are responsible for differential inhibition activities. rsc.org The introduction of various electron-withdrawing and electron-donating groups at different positions on this phenyl ring leads to a range of inhibitory concentrations (IC₅₀). rsc.org
In the context of carbonic anhydrase (CA) inhibitors, the sulfonamide moiety itself is the primary anchor, binding to the zinc ion in the active site. mdpi.comnih.gov The quinoline portion of the molecule extends into the active site cavity, where substituents can form additional interactions. The position of the sulfonamide group on an attached phenyl ring is critical for isoform selectivity. Studies have shown that para-substituted sulfonamides are often the most effective inhibitors for certain CA isoforms like hCA I, while ortho-substitution can lead to reduced activity. nih.gov The nature of the substituent on the quinoline ring also modulates the inhibitory potency against different CA isoforms.
The table below summarizes the structure-activity relationship findings for quinoline-sulfonamide derivatives against various targets.
| Target Enzyme | Key Structural Feature | Effect on Activity |
| Monoamine Oxidase (MAO) | Meta-chloro substitution on the phenyl ring | Increased inhibitory potency rsc.org |
| Meta-methoxy substitution on the phenyl ring | More potent than di-substitution rsc.org | |
| Cholinesterases (AChE/BChE) | π-π interactions of the quinoline ring | Stabilizes binding in the active site rsc.org |
| Hydrogen bonding by sulfonamide oxygen | Contributes to binding stability rsc.org | |
| Carbonic Anhydrase (CA) | Para-position of the sulfonamide group on the phenyl ring | Generally enhances inhibitory activity nih.gov |
| Ortho-position of the sulfonamide group on the phenyl ring | Generally decreases inhibitory activity nih.gov | |
| Bacterial Enzymes | Strong electron-withdrawing groups (e.g., Chloro) | Increased antibacterial activity mdpi.com |
| Electron-donating groups (e.g., Methoxy) | Decreased antibacterial activity mdpi.com |
Establishment of Pharmacophore Models for Rational Design
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. slideshare.net For quinoline-sulfonamide derivatives, pharmacophore models are established to guide the rational design of new, more potent, and selective compounds. researchgate.net
The key features of a pharmacophore model for this class of compounds typically include:
Aromatic Rings: The quinoline ring and any additional phenyl groups are crucial for hydrophobic and π-π stacking interactions. rsc.orgresearchgate.net
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group are prominent HBAs. rsc.orgresearchgate.net The nitrogen atom of the quinoline ring can also serve as an HBA.
Hydrogen Bond Donors (HBD): The -NH group of the sulfonamide is a key HBD. rsc.orgresearchgate.net
Hydrophobic Features: Alkyl groups or the aromatic rings themselves contribute to hydrophobic interactions within the target's binding pocket.
These models are developed by superimposing a series of active compounds and identifying the common structural features responsible for their activity. slideshare.net Once validated, these pharmacophore models can be used for virtual screening of chemical libraries to identify new potential inhibitors or to guide the modification of existing compounds to enhance their desired pharmacological properties. mdpi.comresearchgate.net The goal is to design molecules that fit the geometric and electronic requirements of the target's active site with high affinity and specificity.
Computational Chemistry and in Silico Approaches in Compound Design and Characterization
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
No molecular docking studies featuring 2-Chloro-6-methoxyquinoline-5-sulfonamide have been published. Such studies would be necessary to identify its potential protein targets and predict its binding interactions.
Analysis of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Without molecular docking simulations, there is no data on the binding modes of this compound. Consequently, information regarding its key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts with any specific protein target, is unavailable.
Prediction of Binding Energies and Affinities
The prediction of binding energies and affinities for this compound is contingent on molecular docking or similar computational studies. As no such studies have been found, no data on its binding energetics can be provided.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
There is no evidence of Molecular Dynamics (MD) simulations having been performed for this compound. MD simulations are used to assess the stability of a ligand-protein complex over time and analyze the compound's conformational flexibility, but this analysis has not been published for the specified molecule.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
No quantum chemical calculations, such as those using Density Functional Theory (DFT), have been reported for this compound. These calculations are essential for determining electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and other reactivity descriptors, none of which are available.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound have not been published. While general ADME prediction tools exist, presenting such data without a citable scientific study would be speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
No Quantitative Structure-Activity Relationship (QSAR) models that include this compound as part of the dataset have been found. QSAR studies require a series of related compounds with measured biological activity to build a predictive model, and no such study involving this specific compound is publicly documented.
Investigations into the Pharmacological Potential and Molecular Mechanisms of Action
Antimicrobial Activity Studies
The combination of the quinoline (B57606) ring and the sulfonamide moiety in a single molecule has been a strategic approach to developing new antimicrobial agents. This hybridization is intended to leverage the distinct mechanisms of action of both pharmacophores to achieve broad-spectrum activity and potentially overcome microbial resistance.
Inhibition of Bacterial Growth Mechanisms (e.g., DNA replication, enzyme inhibition)
Derivatives of quinoline-sulfonamide are believed to exert their antibacterial effects through a dual-action mechanism targeting essential bacterial pathways. The sulfonamide component acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is critical for the synthesis of folic acid in bacteria, a vital precursor for the production of purines and pyrimidines, which are the building blocks of DNA. oregonstate.educationopenstax.org By blocking this pathway, sulfonamides effectively halt bacterial DNA replication and cell division, leading to a bacteriostatic effect. nih.govopenstax.org
Simultaneously, the quinoline core, characteristic of quinolone antibiotics, targets bacterial DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing the topological stress of DNA during replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. The synergistic potential of inhibiting both folic acid synthesis and DNA replication is a key driver in the investigation of quinoline-sulfonamide hybrids. nih.gov
Evaluation against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative, resistant strains)
Numerous studies have evaluated the efficacy of various quinoline-sulfonamide derivatives against a wide spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains. These investigations often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Compounds incorporating these structural motifs have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govnih.gov For instance, certain 8-hydroxyquinoline-5-sulfonamide derivatives showed notable bactericidal activity specifically against MRSA isolates. nih.gov In another study, a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzamide moiety was tested, with the most active compound showing MIC values between 15.62 and 31.25 µmol/L against sensitive and resistant Staphylococcus aureus. nih.gov A different series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides also displayed good antimicrobial activity, particularly against E. coli. nih.gov
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | nih.gov |
| Quinoline benzodioxole derivative | E. coli, S. aureus | 3.125 | nih.gov |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (B165840) | E. coli | 7.81 | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MRSA | 32-64 | nih.gov |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 µmol/L | nih.gov |
Antifungal and Antiviral Activity Investigations
The pharmacological evaluation of quinoline sulfonamides extends beyond antibacterial activity. Certain sulfonamide derivatives have demonstrated inhibitory effects against some fungi and protozoa. nih.gov Studies have shown that some synthesized hybrids possess good activity against various Candida strains. mdpi.com However, other studies on specific sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold found almost no antifungal potency. nih.gov
The investigation into antiviral properties has also gained traction. While traditionally known for other antimicrobial effects, the sulfonamide functional group has been incorporated into molecules showing activity against a range of viruses, including enteroviruses, HIV, and coronaviruses. mdpi.comnih.gov The mechanism can involve targeting viral components or host-cell factors essential for viral replication. nih.gov The potential for quinoline-sulfonamide compounds to act as antiviral agents is an emerging area of research, leveraging the broad biological activity of the sulfonamide scaffold. mdpi.com
Anticancer Activity Studies
The structural framework of 2-Chloro-6-methoxyquinoline-5-sulfonamide is present in molecules designed to target pathways crucial for cancer cell growth, proliferation, and survival. Research has focused on two primary mechanisms: the modulation of cancer cell metabolism and the inhibition of key signaling proteins like receptor tyrosine kinases.
Modulation of Cancer Cell Metabolism (e.g., Pyruvate (B1213749) Kinase M2 inhibition, pyruvate levels)
A hallmark of cancer cells is their altered metabolism, often characterized by the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation. researchgate.net Pyruvate kinase M2 (PKM2) is a key enzyme in this process, catalyzing the final rate-limiting step of glycolysis. nih.govrjeid.com PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, which slows down glycolysis and allows glycolytic intermediates to be diverted into biosynthetic pathways that support rapid cell proliferation. nih.govmdpi.com
Quinoline sulfonamide derivatives have been identified as potent modulators of PKM2. researchgate.netnih.gov Depending on their specific structure, these compounds can act as either inhibitors or activators. Inhibition of PKM2 can slow tumor growth and reduce cancer cell proliferation. nih.gov Research on 8-quinolinesulfonamide derivatives has shown that these compounds can act as PKM2 modulators, reducing intracellular pyruvate levels in lung cancer cells and impacting cell viability. researchgate.net This ability to target the unique metabolic state of cancer cells makes PKM2 an attractive therapeutic target for quinoline-sulfonamide-based agents. nih.govnih.gov
| Compound Class/Derivative | Cancer Cell Line | Target | Observed Effect | Reference |
| 8-quinolinesulfonamide derivative (9a) | A549 (Lung) | PKM2 | Reduction in intracellular pyruvate level | researchgate.net |
| Indoline-5-sulfonamide derivative (4f) | MCF7 (Breast) | Carbonic Anhydrase IX/XII | Antiproliferative activity (IC50 = 12.9 µM) | nih.govmdpi.com |
| 2-thiouracil-5-sulfonamide derivative (6e) | A-2780, HT-29, MCF-7, HepG2 | CDK2A | Cell cycle arrest | mdpi.com |
Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor-2)
Receptor tyrosine kinases (RTKs) are critical proteins that regulate cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a common feature in many cancers. nih.gov Two RTKs of significant interest are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov
EGFR is often overexpressed or mutated in epithelial malignancies, and its activation is important for tumor growth and progression. nih.gov VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen. nih.govnih.govresearchgate.net The inhibition of VEGFR-2 is a key strategy for developing anti-angiogenic cancer therapies. nih.gov
The quinoline scaffold is a core component of several approved small-molecule tyrosine kinase inhibitors. nih.govnih.gov Molecules containing quinoline and sulfonamide moieties have been designed and synthesized as potent inhibitors of both EGFR and VEGFR-2. marian.edu By targeting the ATP-binding site of these kinases, such compounds can block downstream signaling pathways, thereby inhibiting tumor cell proliferation and angiogenesis. researchgate.netmdpi.com The dual inhibition of both EGFR and VEGFR-2 is considered an effective strategy, as it simultaneously targets tumor growth and its blood supply. marian.edu
Impact on Cell Proliferation and Cell Cycle Progression.
No information is available for this compound.
Interference with DNA Topoisomerases.
No information is available for this compound.
Anti-inflammatory Activity Mechanisms.
No information is available for this compound.
Enzyme Inhibition in Inflammatory Pathways (e.g., Cyclooxygenase).
No information is available for this compound.
Neurological Activity Studies.
No information is available for this compound.
Modulation of Cholinesterases and Monoamine Oxidases.
No information is available for this compound.
N-Methyl-D-aspartate (NMDA) Receptor Antagonism.
No information is available for this compound.
Investigation of Other Potential Biological Activities
Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the biological activities of the compound this compound. The available information primarily consists of its listing in chemical supplier catalogs, indicating its availability for research purposes rather than established pharmacological applications.
Due to the absence of published research, there is no data to report on the antimicrobial, antiproliferative, enzyme inhibitory, or any other potential biological activities for this specific molecule. The pharmacological profile of this compound remains uninvestigated.
While the broader classes of quinolines and sulfonamides are known to possess a wide range of biological activities, any discussion of these would be speculative and would not pertain specifically to this compound, for which dedicated studies are not publicly available. Further research is required to determine if this compound exhibits any significant pharmacological potential.
Future Research Directions and Prospects for Chemical Biology and Drug Discovery
Rational Design Strategies for Enhanced Selectivity and Potency
Future research will heavily rely on rational design to develop quinoline (B57606) sulfonamide derivatives with improved efficacy and safety profiles. A key focus will be on enhancing selectivity for specific targets to minimize off-target effects.
Pharmacophore Modeling: This computational tool helps identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govresearchgate.netfiveable.me By developing pharmacophore models for specific targets, researchers can design novel quinoline sulfonamides that fit precisely into the active site. For example, pharmacophore models have been successfully used to design quinazoline (B50416) derivatives with significant antimicrobial activity. nih.govresearchgate.net This approach will be crucial in guiding the synthesis of new derivatives of 2-Chloro-6-methoxyquinoline-5-sulfonamide with optimized interactions with their intended targets.
Bioisosteric Replacement: This strategy involves substituting certain functional groups in a molecule with others that have similar physical or chemical properties, often leading to improved potency, selectivity, or pharmacokinetic properties. Future designs of quinoline sulfonamides may involve replacing the chlorine or methoxy (B1213986) groups with other bioisosteres to fine-tune the molecule's electronic and steric properties for better target engagement. For example, replacing an amide linker with a 1,2,3-triazole system, a common amide bioisostere, has been explored in the design of pyruvate (B1213749) kinase M2 (PKM2) modulators to enhance the stabilization of the ligand-receptor complex. mdpi.com
Exploration of Multi-Targeting Approaches for Complex Diseases
The multifactorial nature of diseases like cancer, neurodegenerative disorders, and inflammatory conditions necessitates a shift from the "one-target, one-drug" paradigm to multi-target agents. nih.gov Quinoline sulfonamides are well-suited for this approach, as the scaffold can be decorated with functionalities that interact with multiple pathological targets simultaneously. nih.gov
Alzheimer's Disease: This complex neurodegenerative disease involves multiple factors, including cholinergic and monoaminergic system dysfunction. Novel quinoline-sulfonamide hybrids have been designed as dual inhibitors of cholinesterases (ChE) and monoamine oxidases (MAO), enzymes critical in Alzheimer's pathology. rsc.orgresearchgate.netrsc.org Kinetic and molecular docking studies have confirmed the potential of these compounds to interact with both enzyme targets, making them promising candidates for multi-target neurotherapeutics. rsc.orgrsc.org
Cancer: In oncology, quinoline sulfonamides have been investigated as inhibitors of multiple targets. For example, certain derivatives have been developed as dual inhibitors of EGFR and HER2, both crucial in breast cancer. researchgate.net Others have shown potent and selective inhibition of cancer-associated carbonic anhydrase isoforms IX and XII, which are involved in tumor progression and chemoresistance. nih.govresearchgate.net The development of compounds that can simultaneously target multiple signaling pathways or enzymes involved in cancer cell proliferation and survival is a promising avenue.
Inflammatory Diseases: Inflammation is a key component of many chronic diseases. Quinoline-based hybrids have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators. nih.gov This dual-inhibition strategy could offer a more comprehensive anti-inflammatory effect.
Development of Novel Synthetic Methodologies for Quinoline Sulfonamide Scaffolds
Innovations in synthetic organic chemistry are crucial for generating diverse libraries of quinoline sulfonamides for biological screening. While classical methods like the Skraup and Gould-Jacobs reactions provide fundamental access to the quinoline core, modern techniques offer greater efficiency and versatility. rsc.orgnih.gov
Future efforts will focus on:
Efficient Scaffolding Reactions: Developing new, high-yield reactions to construct the core quinoline sulfonamide structure. This includes metal-free synthesis protocols and the use of greener solvents like water to improve the environmental footprint of the synthesis. rsc.org
Late-Stage Functionalization: Creating methods to modify the quinoline sulfonamide scaffold in the final steps of a synthesis. This allows for the rapid generation of a wide range of analogs from a common intermediate, accelerating the exploration of SAR.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. It has been successfully employed for coupling aminoquinolines with sulfonyl chlorides and for Suzuki coupling reactions to create diverse derivatives. nih.govacs.org
Multi-component and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single pot. A meticulous five-step molecular assembly utilizing Suzuki, acid-amine cross-coupling, and N-alkylation reactions has been reported for synthesizing new quinoline-sulfonamide derivatives. researchgate.netnih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby reducing the time and cost associated with experimental work.
Molecular Docking and Dynamics: These techniques are used to predict the binding mode and affinity of a ligand to its target protein. nih.govmdpi.com Molecular docking studies have been instrumental in understanding the interactions between quinoline-sulfonamide derivatives and targets like EGFR, cholinesterases, and MAOs. nih.govrsc.org Molecular dynamics simulations further provide insights into the stability of the ligand-protein complex over time. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.netresearchgate.net These models can predict the activity of newly designed molecules before they are synthesized. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the anti-cancer activity of quinoline-based compounds. researchgate.net
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.gov This information can be used to predict molecular electrostatic potential (MEP) maps and global reactivity parameters, providing deeper insights into the molecule's behavior and potential for interaction with biological targets. researchgate.netnih.gov
Integration of Chemical Biology with Medicinal Chemistry for Therapeutic Innovation
The synergy between medicinal chemistry and chemical biology is crucial for translating fundamental biological discoveries into new therapeutics. researchgate.net
Development of Chemical Probes: Optimized quinoline sulfonamide drug candidates can be converted into chemical probes by attaching reporter tags (e.g., fluorescent dyes, biotin). ethz.ch These probes are invaluable tools for target engagement studies, cellular imaging, and identifying new biological targets, thus deepening the understanding of the compound's mechanism of action. ethz.ch
Target Identification and Validation: Chemical biology approaches can help identify the specific cellular targets of bioactive quinoline sulfonamides discovered through phenotypic screening. This is essential for understanding the mechanism of action and for subsequent lead optimization.
Systems Biology Approaches: Integrating the biological data from quinoline sulfonamide studies with systems-level understanding of disease pathways will provide a more holistic view of their therapeutic potential. This "systems chemical biology" approach can help predict drug efficacy, potential side effects, and opportunities for combination therapies. researchgate.net By combining these advanced strategies, the full therapeutic potential of the quinoline sulfonamide scaffold can be explored, leading to the development of novel and effective treatments for a wide range of human diseases.
Q & A
What are the optimal synthetic routes for 2-chloro-6-methoxyquinoline-5-sulfonamide, and how can reaction yields be improved?
Basic Research Focus:
The synthesis typically involves sulfonylation of a quinoline precursor. For example, sulfonamide groups can be introduced via chlorosulfonation of 6-methoxyquinoline derivatives followed by amidation. Key parameters include temperature control (e.g., maintaining 0–5°C during sulfonation to avoid side reactions) and stoichiometric ratios of chlorosulfonic acid to precursor (1.2–1.5 equivalents). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Advanced Consideration:
Microwave-assisted synthesis has been explored to reduce reaction times (from 12 hours to <2 hours) and improve yields (from 45% to 68%) by enhancing reaction homogeneity. Monitoring intermediates via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) ensures stepwise optimization .
How do structural modifications at the 5-sulfonamide position influence biological activity?
Basic Research Focus:
The sulfonamide group is a pharmacophore critical for binding to target enzymes (e.g., carbonic anhydrase). Replacing the sulfonamide with carboxyl or phosphonate groups reduces inhibitory activity by >90%, as shown in comparative assays .
Advanced Consideration:
Introducing substituents like trifluoromethyl or aryl groups at the sulfonamide nitrogen can enhance lipophilicity and blood-brain barrier penetration. For example, N-(4-fluorophenyl)sulfonamide derivatives showed 3-fold higher cytotoxicity in glioblastoma cell lines (IC₅₀ = 2.1 μM vs. 6.7 μM for the parent compound) .
What analytical techniques are recommended for characterizing this compound and resolving spectral contradictions?
Basic Research Focus:
- ¹H/¹³C NMR : The methoxy group at C6 appears as a singlet (~δ 3.9 ppm), while the quinoline protons (C2 and C8) show deshielding (δ 8.1–8.3 ppm). Contradictions in sulfonamide proton signals (δ 7.2–7.5 ppm) may arise from solvent polarity or tautomerism .
- LC-MS : Electrospray ionization (ESI+) typically gives [M+H]⁺ at m/z 287.03 (calculated for C₁₀H₈ClN₂O₃S). Discrepancies >0.5 Da suggest incomplete purification or degradation .
Advanced Consideration:
X-ray crystallography resolves ambiguities in regiochemistry. For instance, the C5-sulfonamide orientation (vs. C7) was confirmed by C–S bond lengths (1.76 Å) and dihedral angles (85.2°) in single-crystal studies .
How can researchers address discrepancies in reported cytotoxicity data for this compound?
Basic Research Focus:
Variability in IC₅₀ values (e.g., 5–15 μM in HeLa cells) may stem from assay conditions. Standardize protocols:
- Use identical cell passage numbers (≤20).
- Pre-incubate cells with compound for 24 hours in serum-free media to reduce protein-binding interference .
Advanced Consideration:
Mechanistic studies (e.g., RNA-seq) can identify off-target effects. For example, upregulated CYP3A4 expression in hepatocytes may accelerate metabolic clearance, artificially reducing cytotoxicity in liver-derived cell lines .
What computational methods predict the solubility and stability of this compound in aqueous buffers?
Basic Research Focus:
- LogP Calculation : Experimental LogP (1.9) aligns with computational predictions (ChemAxon: 1.85; ACD/Labs: 2.1), indicating moderate hydrophobicity.
- pH Stability : The compound degrades at pH >8.0 due to sulfonamide hydrolysis. Use buffers (e.g., PBS, pH 7.4) with <0.1% DMSO for in vitro studies .
Advanced Consideration:
Molecular dynamics (MD) simulations (AMBER force field) predict aggregation tendencies in high-ionic-strength solutions. Adding 5% PEG-400 improves solubility by 40% without altering bioactivity .
How does the chloro-methoxy substitution pattern affect binding to microbial targets?
Advanced Research Focus:
The 2-chloro-6-methoxy motif enhances binding to bacterial dihydrofolate reductase (DHFR). Mutagenesis studies show that Cl at C2 forms a halogen bond with Tyr⁹⁸ (ΔG = −2.3 kcal/mol), while the methoxy group at C6 stabilizes a hydrophobic pocket (ΔG = −1.8 kcal/mol). Removing either substituent reduces binding affinity by 10-fold .
What strategies mitigate photodegradation during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
